1-(4-Chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Description
1-(4-Chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a triazole-based compound featuring a 4-chlorophenyl ethanone core linked to a 1,2,4-triazole ring substituted with a furan-2-ylmethyl group at position 4 and a pyridin-2-yl group at position 3.
Properties
Molecular Formula |
C20H15ClN4O2S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H15ClN4O2S/c21-15-8-6-14(7-9-15)18(26)13-28-20-24-23-19(17-5-1-2-10-22-17)25(20)12-16-4-3-11-27-16/h1-11H,12-13H2 |
InChI Key |
DMVRJTGKMZVVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
1-(4-Chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound with potential biological activities. Its structure incorporates a chlorophenyl group, a furan moiety, and a triazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationship (SAR), and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 460.9 g/mol. Its structural components include:
- Chlorophenyl group : Often associated with enhanced biological activity due to electron-withdrawing properties.
- Furan and triazole rings : Known for their roles in diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent antifungal and antibacterial activities. The presence of the 4-chlorophenyl group may enhance these effects through increased lipophilicity and membrane permeability.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Triazole Derivatives | Effective against various fungi | |
| Furan Compounds | Notable antibacterial activity |
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the triazole and pyridine rings. Studies have shown that similar triazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A recent study evaluated the cytotoxic effects of related triazole compounds on A431 human epidermoid carcinoma cells. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range. The SAR analysis revealed that modifications on the phenyl ring significantly impacted the activity, suggesting that electron-withdrawing groups like chlorine enhance potency.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.5 | A431 |
| Compound B | 3.2 | A431 |
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored using various animal models. For example, triazole derivatives were tested in picrotoxin-induced seizure models, showing promising protective effects.
Research Findings:
In one study, a related compound exhibited an ED50 of 18.4 mg/kg with a protection index of 9.2 against seizures. These findings suggest that modifications in the structure can lead to enhanced anticonvulsant activity.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that:
- Electron-withdrawing substituents (like Cl) on the phenyl ring increase biological activity.
- The furan moiety contributes to improved solubility and bioavailability.
- The triazole ring is crucial for interaction with biological targets, influencing both potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives with variable substituents influencing physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:
Structural and Substituent Variations
A comparative analysis of substituents and molecular properties is summarized in Table 1:
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s estimated XLogP3 (~4.5) is lower than derivatives with bulkier substituents (e.g., quinoline in ), suggesting moderate membrane permeability. The 3,4-difluorophenyl analog (XLogP3 = 4.8) exhibits higher lipophilicity due to fluorine’s electron-withdrawing nature.
- Hydrogen Bonding: Pyridin-2-yl in the target compound provides a hydrogen-bond acceptor site, unlike pyridin-4-yl in , which may reduce directional interactions.
Computational and Crystallographic Data
- Crystal Structures: Derivatives such as those in and were resolved via X-ray crystallography, revealing planar triazole rings and sulfanyl bridges critical for packing efficiency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-Chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone?
- Methodology : The synthesis involves multi-step organic reactions, starting with the formation of the triazole core. Key steps include:
Cyclocondensation : Reaction of hydrazine derivatives with carbonyl compounds under reflux in polar aprotic solvents (e.g., DMF or DMSO) to form the triazole ring .
Thioether linkage : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene reactions, requiring precise pH control (pH 7–9) and catalysts like triethylamine .
Functional group coupling : Attachment of the furan-2-ylmethyl and pyridin-2-yl groups via Suzuki-Miyaura cross-coupling or alkylation, using Pd catalysts and inert atmospheres .
- Optimization : Yield and purity are maximized by controlling temperature (60–100°C), solvent polarity, and reaction time (12–24 hours). Impurities are minimized via column chromatography or recrystallization .
Q. How is structural characterization of this compound performed to confirm its integrity?
- Techniques :
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the triazole (δ 8.1–8.5 ppm) and sulfanyl groups (δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 330.8 for CHClNOS) .
- X-ray crystallography : Resolves 3D atomic arrangement, confirming bond angles and dihedral distortions in the triazole-pyridine system .
Q. What preliminary bioactivity screening methods are recommended for this compound?
- In vitro assays :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC determination) .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic insights :
- Enzyme inhibition : Docking studies (AutoDock Vina) suggest the triazole and sulfanyl groups form hydrogen bonds with catalytic residues of target enzymes (e.g., DNA gyrase) .
- Receptor binding : Surface plasmon resonance (SPR) reveals nM-level affinity for serotonin receptors, attributed to the pyridine and chlorophenyl motifs .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentrations or incubation times .
- Compound purity : Impurities >5% (HPLC data) skew dose-response curves .
- Resolution strategies :
Standardize protocols (e.g., Eurofins Panlabs guidelines).
Validate results using orthogonal assays (e.g., radiometric vs. fluorometric assays) .
Q. What computational and experimental approaches are used to compare this compound with structural analogs?
- Comparative analysis :
- Computational : Molecular dynamics simulations predict binding free energies (ΔG) for analogs. For example, replacing the furan with thiophene improves hydrophobic interactions .
- Experimental : SAR tables comparing analogs:
| Analog Structure | Bioactivity (IC, nM) | Selectivity Index | Reference |
|---|---|---|---|
| Pyridin-2-yl triazole derivative | 120 ± 15 | 8.2 | |
| Pyridin-4-yl triazole derivative | 280 ± 20 | 3.5 | |
| Thiophene-substituted analog | 95 ± 10 | 12.4 |
- Synthetic modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
